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Compound of Interest

Compound Name: 2-Amino-6-bromophenol

Cat. No.: B1283759 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-6-bromophenol, a key intermediate in pharmaceutical and chemical synthesis. The

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its structural characterization through Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While experimental data from public databases is limited, this guide presents predicted

spectroscopic data and detailed experimental protocols to facilitate its identification and

analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Amino-6-
bromophenol. This data is computationally generated based on the chemical structure and

established spectroscopic principles and should be used as a reference for experimental

validation.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.5 - 10.5 Broad Singlet 1H OH

~6.8 - 7.0 Doublet 1H Ar-H

~6.6 - 6.8 Doublet 1H Ar-H

~6.5 - 6.7 Triplet 1H Ar-H

~4.5 - 5.5 Broad Singlet 2H NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

~145 - 150 C-OH

~135 - 140 C-NH₂

~120 - 125 Ar-CH

~118 - 122 Ar-CH

~115 - 120 Ar-CH

~105 - 110 C-Br

Table 3: Predicted IR Absorption Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3600 Strong, Broad O-H Stretch

3300 - 3500 Medium, Doublet
N-H Stretch (asymmetric &

symmetric)

3000 - 3100 Medium Aromatic C-H Stretch

1580 - 1620 Strong C=C Aromatic Ring Stretch

1450 - 1500 Strong C=C Aromatic Ring Stretch

1200 - 1300 Strong C-O Stretch (Phenolic)

1000 - 1100 Medium C-N Stretch

600 - 800 Strong C-Br Stretch

Table 4: Predicted Mass Spectrometry (EI-MS)
Fragmentation Data

m/z Relative Intensity (%) Proposed Fragment

187/189 High
[M]⁺ (Molecular ion with ³⁵Br/

³⁷Br)

108 Medium [M - Br]⁺

80 Medium [M - Br - CO]⁺

53 Low [C₄H₅]⁺

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound like 2-Amino-6-bromophenol.
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General Spectroscopic Analysis Workflow

Sample: 2-Amino-6-bromophenol (Solid)

NMR Sample Preparation
(Dissolve in DMSO-d6)

IR Sample Preparation
(KBr Pellet)

MS Sample Preparation
(Dissolve in Methanol)

1H & 13C NMR Acquisition
(500 MHz Spectrometer) FT-IR Spectrum Acquisition GC-MS Analysis

(EI Source)

NMR Data Processing
(Chemical Shifts, Coupling Constants)

IR Data Analysis
(Peak Identification)

MS Data Interpretation
(Fragmentation Pattern)

Comprehensive Spectroscopic Report

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-bromophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283759#spectroscopic-data-nmr-ir-ms-for-2-amino-
6-bromophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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